(4-Amino-3-fluorophenyl)methanol
Overview
Description
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that (4-Amino-3-fluorophenyl)methanol may also interact with various biological targets.
Mode of Action
Based on the properties of similar compounds, it can be hypothesized that it interacts with its targets, leading to changes in cellular processes .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . These properties suggest that the compound could have good bioavailability.
Action Environment
It is recommended to store the compound in a dark place, sealed in dry conditions, at 2-8°c , suggesting that light, moisture, and temperature could affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3-fluorophenyl)methanol typically involves the reduction of the corresponding nitro compound, (4-Nitro-3-fluorophenyl)methanol. This reduction can be achieved using hydrogenation over a palladium catalyst or by using reducing agents such as iron powder in the presence of hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale hydrogenation processes, which are optimized for yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4-Amino-3-fluorophenyl)methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (4-Amino-3-fluorobenzaldehyde) or (4-Amino-3-fluorobenzoic acid).
Reduction: Formation of (4-Amino-3-fluorophenyl)amine.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Amino-3-fluorophenyl)methanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- (4-Amino-3-chlorophenyl)methanol
- (4-Amino-3-bromophenyl)methanol
- (4-Amino-3-iodophenyl)methanol
Uniqueness
(4-Amino-3-fluorophenyl)methanol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The fluorine atom enhances the compound’s stability and can influence its biological activity, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
(4-amino-3-fluorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VADDSNYDZBXHNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372212 | |
Record name | (4-amino-3-fluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146019-45-6 | |
Record name | (4-amino-3-fluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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